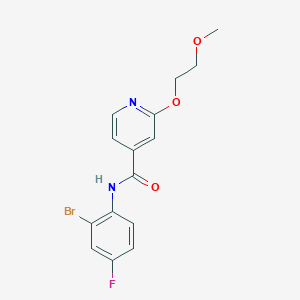
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BFI-226, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells (Mazumder et al., 2013). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (Saha et al., 2017). Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis (Saha et al., 2017).
Mécanisme D'action
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival (Mazumder et al., 2013). This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation (Saha et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent (Mazumder et al., 2013). In addition, this compound has been found to inhibit the growth of cancer cells that are resistant to conventional chemotherapy drugs (Saha et al., 2017). These findings suggest that this compound may have a unique mechanism of action that could be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in vivo (Mazumder et al., 2013).
Orientations Futures
Future research on N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide could focus on its potential as a combination therapy with other anticancer agents. In addition, further studies could investigate the effects of this compound on cancer stem cells, which are thought to play a role in cancer recurrence and resistance to therapy. Furthermore, research could explore the use of this compound in other diseases, such as inflammatory disorders, where NF-κB is involved in the pathogenesis (Saha et al., 2017).
Conclusion
This compound is a promising chemical compound with potential applications in cancer research. Its ability to inhibit the growth, migration, and invasion of cancer cells, as well as its selectivity for cancer cells, make it a unique and valuable candidate for further study. Future research on this compound could lead to the development of new and effective cancer therapies.
Méthodes De Synthèse
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with isonicotinoyl chloride, followed by the addition of 2-(2-methoxyethoxy)ethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form (Mazumder et al., 2013).
Propriétés
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-13-3-2-11(17)9-12(13)16/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZGZLOWXONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

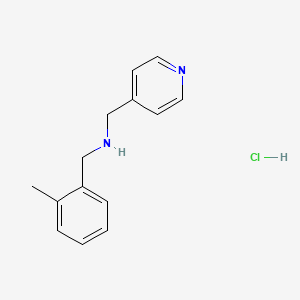
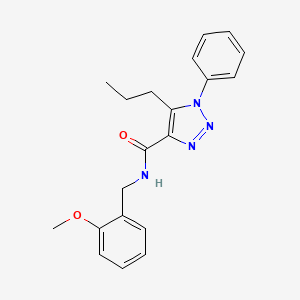
![1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2620364.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)

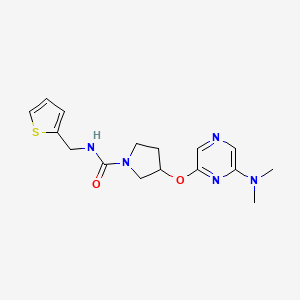

![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)
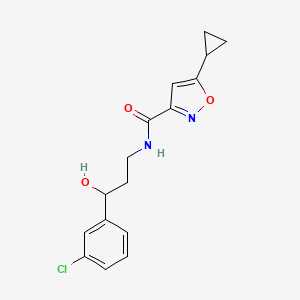
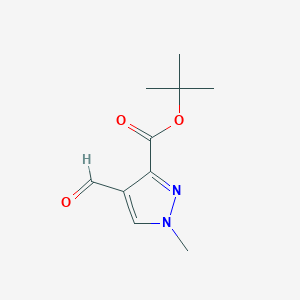
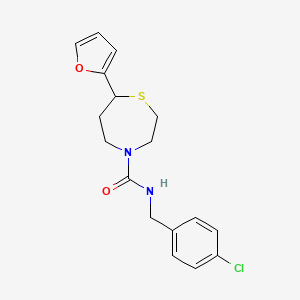
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)